molecular formula C12H16N4O4S2 B2515435 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide CAS No. 1903771-19-6

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide

Cat. No. B2515435
CAS RN: 1903771-19-6
M. Wt: 344.4
InChI Key: REVGPMIXPMVRCG-UHFFFAOYSA-N
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Description

The compound N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide is a sulfonamide derivative that is part of a broader class of compounds known for their potential biological activities, including antitumor and antibacterial properties. The core structure of this compound is a thieno[3,2-d]pyrimidine moiety, which is a bicyclic system consisting of a thiophene ring fused to a pyrimidine ring. This core is functionalized with various substituents that can significantly alter the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related sulfonamide derivatives often involves multi-step reactions starting from simple precursors. For instance, the electrochemical synthesis of sulfonamide derivatives can be achieved through the anodic oxidation of compounds like 2,5-diethoxy-4-morpholinoaniline in the presence of arylsulfinic acids, leading to the formation of mono- and disulfone derivatives by controlling the exerted potentials . Another approach for synthesizing pyrimidinyl sulfonamide derivatives involves the condensation of starting materials such as 4-nitrobenzenesulfonyl guanidine with ethyl acetoacetate, followed by further functionalization to yield the final product . These methods highlight the versatility and adaptability of synthetic routes to obtain a wide range of sulfonamide derivatives, including the one .

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by the presence of the fused thiophene and pyrimidine rings. The substitution pattern on these rings, particularly at the 2, 3, and 4 positions of the pyrimidine ring, is crucial for the biological activity of these compounds. The molecular structure is often confirmed by techniques such as X-ray crystallography, which provides precise information about the bond lengths, bond angles, and overall geometry of the molecule . Additionally, computational methods like density functional theory (DFT) can be used to optimize the geometry and predict the electronic properties of these compounds, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of the compound's reactivity .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The sulfonamide moiety itself is known for its stability and resistance to hydrolysis, which makes these compounds suitable for biological applications. The thieno[3,2-d]pyrimidine core can undergo reactions typical for aromatic heterocycles, such as electrophilic substitution, and can be further functionalized to enhance its biological activity. The presence of additional functional groups, such as morpholine, can also influence the reactivity and interaction of these compounds with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application as a drug. The crystal structure analysis provides insights into the solid-state properties, while the MEP surface map obtained from theoretical calculations can give an indication of the compound's polarity and potential interactions with biological molecules . The antiproliferative activity of these compounds against various cancer cell lines, as well as their antibacterial activity, is a direct result of their chemical structure and properties .

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Research has been conducted on synthesizing novel heterocyclic compounds containing a sulfonamido moiety, aiming to explore their use as antibacterial agents. The synthesis involved reacting precursors with various active methylene compounds to produce derivatives such as pyran, pyridine, pyridazine, pyrazole, and oxazole. These compounds were then evaluated for their antibacterial activity, with several showing high effectiveness against bacterial strains (Azab, Youssef, & El-Bordany, 2013).

Antitumor and Antibacterial Agents

Another study focused on synthesizing thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives as potent antitumor and antibacterial agents. The research involved creating a series of compounds that were tested against various human tumor cell lines and bacterial strains. Some compounds exhibited higher activity against all cell lines tested than the standard drug doxorubicin, and also showed significant antibacterial activity (Hafez, Alsalamah, & El-Gazzar, 2017).

Interaction with Bovine Serum Albumin

A study on the synthesis of p-hydroxycinnamic acid derivatives investigated the interaction of these compounds with bovine serum albumin (BSA). The research aimed to understand the binding mechanisms and conformational changes in BSA upon interaction with these derivatives. The findings contribute to the understanding of the pharmacokinetic properties of such compounds (Meng, Zhu, Zhao, Yu, & Lin, 2012).

Morpholine Derivatives as Enzyme Inhibitors

A specific study synthesized 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are known to inhibit enzymes like tumor necrosis factor alpha and nitric oxide. The research presented a rapid and green synthetic method for these compounds, contributing to the development of potential therapeutic agents (Lei, Wang, Xiong, & Lan, 2017).

properties

IUPAC Name

N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4S2/c17-12-11-10(1-8-21-11)13-9-15(12)3-2-14-22(18,19)16-4-6-20-7-5-16/h1,8-9,14H,2-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVGPMIXPMVRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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